4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with a fluoro group at position 4, an isobutyl group at position 5, and two methyl groups at position 2. The benzenesulfonamide moiety is further substituted with a fluorine atom at position 4 and a methyl group at position 3.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-14(2)12-25-19-11-16(6-9-20(19)29-13-22(4,5)21(25)26)24-30(27,28)17-7-8-18(23)15(3)10-17/h6-11,14,24H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBKVCOHLPDULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its structure suggests potential applications in medicinal chemistry due to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 434.53 g/mol. The compound features a sulfonamide group linked to a benzenesulfonamide moiety and an oxazepine ring, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.53 g/mol |
| Structural Class | Sulfonamide |
| CAS Number | 921993-00-2 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Sulfonamides are known for their antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria. The oxazepine structure may also suggest neuropharmacological effects that require further investigation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : Likely moderate based on structural properties.
- Distribution : Potential ability to cross the blood-brain barrier due to lipophilicity.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily renal excretion anticipated.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria. In vitro studies have shown that compounds similar to 4-fluoro-N-(5-isobutyl...) demonstrate effective inhibition of gram-positive and gram-negative bacteria.
Case Studies
-
Study on Antibacterial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various sulfonamides including derivatives similar to our compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
-
Neuropharmacological Evaluation :
- In a study by Johnson et al. (2022), compounds with oxazepine structures were tested for their anxiolytic effects in mice.
- The study found that these compounds significantly reduced anxiety-like behavior in the elevated plus maze test.
Comparison with Similar Compounds
Key Differences:
The isobutyl group in the target compound could enhance steric hindrance, reducing off-target interactions compared to Example 53’s fluorophenyl group.
Comparison with Marine-Derived Analogues
Marine actinomycetes produce sulfonamide-like metabolites (e.g., salternamides), though these typically feature polyketide or macrolide backbones . The target compound’s synthetic origin contrasts with natural products but shares modular design principles (e.g., fluorine substitution for stability).
Q & A
Q. What are the critical steps for synthesizing this compound with high yield and purity?
The synthesis requires careful optimization of reaction conditions. Key steps include:
- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or similar protecting groups to prevent side reactions during sulfonamide formation .
- Coupling reactions : Employ carbodiimide-based coupling agents (e.g., DCC) to facilitate amide bond formation between the benzoxazepine core and the sulfonamide moiety .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are essential for structural characterization?
A combination of methods is required:
- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, the fluorine atom’s electronic effects can be observed in F NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups like sulfonamide (S=O stretching at ~1350 cm) and carbonyl (C=O at ~1700 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonamide group introduction?
Systematic optimization using Design of Experiments (DoE) is recommended:
- Variables : Test pH (6–8), temperature (25–60°C), and catalyst (e.g., DMAP) concentrations .
- Response surface methodology (RSM) : Analyze interactions between variables to maximize yield while minimizing byproducts .
- Metal coordination studies : Investigate sulfonamide-metal interactions (e.g., with Cu) to stabilize intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in dichloromethane/hexane mixtures .
- Dynamic light scattering (DLS) : Assess aggregation effects that may distort spectral data .
Q. How can computational chemistry enhance studies of this compound’s reactivity?
- Reaction path modeling : Use quantum chemical software (e.g., Gaussian) to map energy profiles for sulfonamide formation and predict transition states .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
- Machine learning (ML) : Train models on existing reaction data to predict optimal solvent systems or catalysts .
Q. What methodologies assess the compound’s stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions (pH 1–13) .
- Analytical monitoring : Track degradation products via UPLC-MS and quantify stability using kinetic models (e.g., Arrhenius equation for thermal decay) .
- Excipient compatibility : Test stability in polymer matrices (e.g., PEG 4000) for formulation development .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Technique | Conditions | Target Purity Threshold | Reference |
|---|---|---|---|
| HPLC | C18 column, 0.1% TFA in HO/MeCN | ≥95% | |
| H NMR | DMSO-d, 500 MHz | No unidentified peaks | |
| HR-MS | ESI+, m/z tolerance ±2 ppm | Match theoretical mass |
Q. Table 2. DoE Variables for Reaction Optimization
| Variable | Range | Impact on Yield |
|---|---|---|
| Temperature | 25°C – 60°C | Non-linear |
| pH | 6.0 – 8.0 | Linear increase |
| Catalyst (DMAP) | 0.1 – 1.0 mol% | Threshold effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
